2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a dichlorophenoxy group and a tetrazole-substituted phenyl ring. The dichlorophenoxy moiety is commonly associated with herbicidal and auxin-like activity, while the tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in biological systems .
Properties
Molecular Formula |
C15H11Cl2N5O2 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H11Cl2N5O2/c16-10-4-5-14(13(17)6-10)24-8-15(23)19-11-2-1-3-12(7-11)22-9-18-20-21-22/h1-7,9H,8H2,(H,19,23) |
InChI Key |
ZSBKBYGWICNFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 3-(1H-tetrazol-1-yl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Physical Properties
- Melting Points: Analogs with dichlorophenoxy groups () exhibit m.p. 171–207°C, while tetrazole derivatives () range from 158–217°C, indicating high thermal stability .
- Solubility : Pyridyl (Compound 533) and methoxymethyl (alachlor) groups enhance water solubility, whereas tetrazole’s polarity may improve the target compound’s bioavailability .
Structural and Crystallographic Insights
- : A thiazolyl acetamide derivative shows twisted aromatic rings (61.8° dihedral angle) and N–H⋯N hydrogen bonding. The target compound’s tetrazole likely forms similar intermolecular interactions, stabilizing crystal lattices .
Biological Activity
2-(2,4-Dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a dichlorophenoxy group and a tetrazole moiety, which may enhance its biological efficacy. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is with a molecular weight of approximately 392.26 g/mol. Its structure includes distinct functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇Cl₂N₅O |
| Molecular Weight | 392.26 g/mol |
| Functional Groups | Dichlorophenoxy, Tetrazole |
| Potential Applications | Pharmaceuticals, Agrochemicals |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds with dichlorophenoxy and tetrazole groups possess significant antimicrobial properties. The presence of these groups enhances interaction with bacterial cell membranes, leading to increased permeability and cell death.
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Compounds containing tetrazole rings have been associated with cytotoxic effects against various cancer cell lines. For instance, the tetrazole moiety can interact with specific proteins involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response.
Structure-Activity Relationships (SAR)
The biological activity of 2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be attributed to its unique structural features:
- Dichlorophenoxy Group : This moiety is known for its herbicidal activity and may contribute to the compound's ability to disrupt cellular processes in microorganisms and cancer cells.
- Tetrazole Moiety : The presence of the tetrazole ring is crucial for enhancing the compound's bioactivity. It is believed to facilitate binding interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various dichlorophenoxy derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures showed significant inhibition zones, suggesting a promising antibacterial profile.
- Anticancer Activity : Research on related tetrazole-containing compounds demonstrated potent cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- In Vivo Studies : In animal models, compounds with similar structures have shown reduced tumor growth rates and improved survival rates when administered at specific dosages, highlighting their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
